Product packaging for 6-Methoxy-3-azabicyclo[3.1.0]hexane(Cat. No.:)

6-Methoxy-3-azabicyclo[3.1.0]hexane

Cat. No.: B12930437
M. Wt: 113.16 g/mol
InChI Key: IMKYCWZSCJLQFO-UHFFFAOYSA-N
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Description

6-Methoxy-3-azabicyclo[3.1.0]hexane is a high-value, nitrogen-containing bicyclic building block of significant interest in medicinal chemistry and drug discovery. The 3-azabicyclo[3.1.0]hexane core is a privileged scaffold found in a wide range of biologically active compounds and is recognized as a key structural feature in pharmaceuticals and agrochemicals . This specific derivative, featuring a methoxy substituent, offers enhanced versatility for chemical synthesis and is particularly useful for constructing molecular architectures with defined three-dimensional geometry. The rigid, fused cyclopropane ring in its structure is often employed as a conformational constraint or a isostere in molecular design, which can be instrumental in optimizing the potency, selectivity, and metabolic stability of lead compounds . Researchers utilize this scaffold to develop novel therapeutic agents, and it has been successfully applied in practical synthetic routes to potent drug candidates, such as the mu opioid receptor antagonist CP-866,087 . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B12930437 6-Methoxy-3-azabicyclo[3.1.0]hexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

6-methoxy-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H11NO/c1-8-6-4-2-7-3-5(4)6/h4-7H,2-3H2,1H3

InChI Key

IMKYCWZSCJLQFO-UHFFFAOYSA-N

Canonical SMILES

COC1C2C1CNC2

Origin of Product

United States

Structural Classification and Unique Features of the 3 Azabicyclo 3.1.0 Hexane Scaffold

The 3-azabicyclo[3.1.0]hexane scaffold is a bicyclic amine characterized by a five-membered pyrrolidine (B122466) ring fused to a three-membered cyclopropane (B1198618) ring. nih.gov This fusion results in a conformationally constrained structure, a key feature that distinguishes it from more flexible piperidine (B6355638) motifs for which it can act as a bioisostere. rsc.orgnih.gov The nitrogen atom at the 3-position is a critical element, influencing the compound's basicity and its ability to act as a nucleophile in chemical reactions. smolecule.com

The rigid nature of the 3-azabicyclo[3.1.0]hexane core is a significant aspect of its chemical character. This structural rigidity is a desirable trait in drug design, as it can lead to higher selectivity and potency by locking the molecule into a specific conformation that is optimal for binding to a biological target. The scaffold is found in various natural products and has been incorporated into numerous pharmaceutically active molecules, demonstrating its importance as a key structural unit. researchgate.netnih.govmdpi.com

Significance of 6 Methoxy Substitution in Azabicyclo 3.1.0 Hexane Derivatives

The introduction of a methoxy (B1213986) group (-OCH3) at the 6-position of the 3-azabicyclo[3.1.0]hexane scaffold, creating 6-Methoxy-3-azabicyclo[3.1.0]hexane, has profound implications for the molecule's chemical and biological properties. The methoxy group is an electron-donating group, which can influence the electron density of the bicyclic system and affect its reactivity. researchgate.net For instance, the presence of the methoxy group can impact the nucleophilicity of the nearby nitrogen atom and can itself participate in or direct various chemical reactions. smolecule.com

From a medicinal chemistry perspective, the methoxy group can alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability. rsc.orgnih.gov The addition of a methoxy group can enhance a compound's ability to cross biological membranes and can also influence how the molecule is metabolized in the body, potentially leading to a more favorable pharmacokinetic profile. rsc.orgnih.gov The specific positioning of the methoxy group at the 6-position can also create unique steric and electronic interactions with target proteins, potentially leading to enhanced biological activity and selectivity.

Historical Context and Evolution of Research on 3 Azabicyclo 3.1.0 Hexane Systems

Construction of the Bicyclic 3-Azabicyclo[3.1.0]hexane Core

The synthesis of the 3-azabicyclo[3.1.0]hexane core has been the subject of extensive research, leading to the development of several elegant and efficient strategies. These methods can be broadly categorized into intramolecular and intermolecular approaches, each offering unique advantages in terms of substrate scope and stereocontrol.

Intramolecular Cyclopropanation Strategies

Intramolecular cyclopropanation represents a powerful approach to construct the fused bicyclic system of 3-azabicyclo[3.1.0]hexanes. This strategy typically involves the formation of a carbene or a related reactive intermediate that subsequently adds to a tethered alkene.

One notable example involves the transition metal-catalyzed decomposition of α-diazoamides. For instance, the ring closure of an α-diazoamide derived from a suitable amine precursor can afford the 3-azabicyclo[3.1.0]hexane skeleton. tandfonline.com This method has been successfully applied to the synthesis of naturally occurring α-(carboxycyclopropyl)glycines. tandfonline.com The choice of catalyst is crucial in these reactions, with copper and rhodium complexes being commonly employed to control the efficiency and stereoselectivity of the cyclopropanation.

Another intramolecular approach is the metal-mediated oxidative cyclization of 1,6-enynes. nih.gov This method offers a pathway to highly functionalized 3-azabicyclo[3.1.0]hexane derivatives. Additionally, the use of titanium(II) reagents to effect the cyclopropanation of N-allylamino acid dimethylamides has been reported as a viable synthetic route. nih.gov Bismuth(III) triflate has also been shown to catalyze the intramolecular alkynylcyclopropanation of olefins, providing stereoselective access to 1-alkynyl-3-azabicyclo[3.1.0]hexanes. nih.gov

A base-promoted intramolecular addition of alkenes has also been developed, offering a metal-free alternative for the synthesis of conformationally restricted and highly substituted aza[3.1.0]bicycles. mdpi.com This method is particularly useful for creating the core structure found in various natural products. mdpi.com

Intermolecular [3+2] Cycloaddition Reactions

Intermolecular [3+2] cycloaddition reactions are a cornerstone in the synthesis of five-membered rings and have been extensively utilized for the construction of the 3-azabicyclo[3.1.0]hexane core. These reactions typically involve the addition of a three-atom component (the 1,3-dipole) to a two-atom component (the dipolarophile).

A highly effective and widely used [3+2] cycloaddition strategy involves the reaction of azomethine ylides with cyclopropenes. beilstein-journals.orgnih.govbeilstein-archives.org Azomethine ylides, which can be generated in situ from the reaction of α-amino acids with carbonyl compounds like ninhydrin, react readily with various cyclopropene (B1174273) derivatives to afford spiro-fused 3-azabicyclo[3.1.0]hexanes. beilstein-journals.orgnih.govthieme-connect.com This multicomponent approach is advantageous due to its operational simplicity and the ability to generate molecular complexity in a single step. thieme-connect.com

The reaction exhibits high diastereoselectivity, and its mechanism has been studied using density functional theory (DFT) calculations. beilstein-journals.orgnih.gov These studies have provided insights into the factors controlling the stereochemical outcome of the cycloaddition. beilstein-journals.orgnih.gov The scope of this reaction is broad, accommodating a range of substituted cyclopropenes and α-amino acids, thus allowing for the creation of diverse libraries of 3-azabicyclo[3.1.0]hexane derivatives. thieme-connect.com Even unstable cyclopropenes can be successfully trapped using stable azomethine ylides. beilstein-journals.orgbeilstein-archives.org

The reaction conditions can be optimized by screening various solvents and temperatures, with aprotic polar solvents like 1,4-dioxane, acetonitrile, and dimethylformamide often favoring the formation of the desired cycloadducts. beilstein-journals.orgbeilstein-archives.org

Table 1: Optimization of Reaction Conditions for Azomethine Ylide Cycloaddition

EntrySolventTemperature (°C)Yield (%)
1Toluene65-
21,4-Dioxane6567
3Acetonitrile6570
4Dimethylformamide6561
5Methanol (B129727)65-
6Ethanol65-

Data sourced from a study on the cycloaddition of a stable azomethine ylide to a cyclopropene derivative. beilstein-journals.orgbeilstein-archives.org

Another important intermolecular approach involves the reaction of maleimides with diazo compounds or hydrazines. nih.govrsc.org The reaction of maleimide (B117702) derivatives with in situ generated diazo compounds, followed by the expulsion of nitrogen gas, leads to the formation of the 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold. researchgate.net This method has been successfully used to synthesize CF3 and CF2H substituted 3-azabicyclo[3.1.0]hexanes. researchgate.net

Similarly, the coupling of maleimides with hydrazines has been reported as a viable route to this bicyclic system. nih.govrsc.org These [3+2] cycloaddition processes have become a popular and efficient strategy for constructing the cyclopropane (B1198618) ring of 3-azabicyclo[3.1.0]hexanes. nih.govrsc.org

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis has emerged as a versatile tool for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. Several distinct palladium-catalyzed methodologies have been developed, each offering unique advantages.

One such method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. nih.govrsc.org This reaction proceeds in high yields and with good diastereoselectivity, providing a practical route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives. rsc.org

Palladium(0)-catalyzed stereoselective cyclization of allenenes represents another innovative approach. nih.gov Depending on the reaction conditions, the cyclization of N-(1-alkyl-2,3-butadienyl)-N-allylsulfonamides can be directed to selectively form either pyrrolidines or the 3-azabicyclo[3.1.0]hexane framework. nih.gov

Furthermore, a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides has been reported. rsc.org This transformation forges a new C-N bond and provides access to conformationally restricted, highly substituted aza[3.1.0]bicycles. rsc.org

An enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has also been achieved through a process involving organocatalyzed allylic substitution followed by a Pd(II)/Pd(IV)-SPRIX-mediated oxidative cyclization. doi.org More recently, a Pd-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes has been disclosed, enabling the construction of chiral 3-azabicyclo[3.1.0]hexanes with excellent regio- and enantioselectivities. nih.gov

Photochemical Decomposition of Pyrazolines for Substituted Derivatives

A practical and efficient method for synthesizing substituted 3-azabicyclo[3.1.0]hexane derivatives involves the photochemical decomposition of pyrazolines. nih.govrsc.org This approach is particularly useful for introducing specific substituents, such as difluoromethyl (CHF2) groups, onto the bicyclic core. nih.govrsc.org

The synthesis begins with the [3+2] cycloaddition of a diazo compound, generated in situ, with a maleimide derivative to form a pyrazoline intermediate. rsc.org Subsequent photochemical irradiation of the pyrazoline leads to the extrusion of nitrogen gas and the formation of the cyclopropane ring, yielding the desired 3-azabicyclo[3.1.0]hexane derivative. rsc.orgscispace.com This method is advantageous due to its operational simplicity, mild reaction conditions, and excellent functional group tolerance. nih.govrsc.org The resulting diastereoisomers can often be readily separated by column chromatography. scispace.com

This photochemical strategy has been successfully applied to the synthesis of various CHF2-substituted 3-azabicyclo[3.1.0]hexanes, which are of interest in medicinal chemistry. nih.govrsc.org

Ring-Opening of Aziridines

The ring-opening of aziridines represents a key strategy for the synthesis of various nitrogen-containing heterocycles. In the context of 3-azabicyclo[3.1.0]hexane synthesis, this approach often involves the intramolecular cyclization of a molecule containing a pre-formed aziridine (B145994) ring.

One notable method involves a pyridinium (B92312) salt photoelectrocyclization followed by a solvolytic aziridine ring-opening sequence. acs.org Irradiation of N-alkylpyridinium perchlorates in nucleophilic solvents like methanol results in the formation of 6-alkyl-6-azabicyclo[3.1.0]hex-2-en-4-yl ethers. These bicyclic aziridine photoproducts can then undergo acid-catalyzed ring-opening with various nucleophiles, leading to trans,trans-trisubstituted cyclopentenes in a stereoselective manner. acs.org

Another approach utilizes the intramolecular oxidative cycloamination of aziridine-containing olefins. This process, initiated by N-bromosuccinimide followed by base-mediated elimination, can yield highly strained bicyclic enamines. researchgate.net Furthermore, intramolecular addition of an aziridine to an aldehyde has been shown to produce [3.1.0] bicyclic hemiaminals. researchgate.net These methods highlight the versatility of aziridine chemistry in constructing the 3-azabicyclo[3.1.0]hexane core without the need for nitrogen protection and deprotection steps. researchgate.net

The ring-opening of activated aziridines can also be achieved using catalytic methods. For instance, a catalytic amount of an aminium radical-cation salt (Magic Blue) can initiate the SN2-type nucleophilic ring-opening of activated aziridines with arenes and heteroarenes. acs.org This method can be applied to bicyclic aziridines like (±)-6-tosyl-6-azabicyclo[3.1.0]hexane, which reacts with 1,3,5-trimethoxybenzene (B48636) to yield the corresponding ring-opened product. acs.org

A preparatively versatile sequence involves the use of (triphenylmethoxymethyl)-3-oxa-1-azabicyclo[3.1.0]hexan-2-one, synthesized via an intramolecular acylnitrene-mediated aziridination. The aziridine ring of this compound can be opened with a Grignard reagent, allowing for the introduction of substituents. nih.gov

These examples demonstrate that the ring-opening of aziridines provides a powerful and flexible strategy for accessing the 3-azabicyclo[3.1.0]hexane skeleton and its derivatives, often with a high degree of stereocontrol.

Base-Promoted Intramolecular Alkene Additions

Base-promoted intramolecular additions of alkenes have emerged as an effective method for constructing the 3-azabicyclo[3.1.0]hexane scaffold. This strategy is particularly useful for creating conformationally restricted and highly substituted bicyclic systems. mdpi.comresearchgate.net

A notable example is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.comresearchgate.net In this reaction, treatment of a vinyl cyclopropanecarboxamide (B1202528) with a strong base, such as potassium tert-butoxide (t-BuOK), in a solvent like dimethylformamide (DMF) at elevated temperatures, leads to the formation of a substituted 3-azabicyclo[3.1.0]hexane. researchgate.net This transformation proceeds via an intramolecular spirocyclization of an alkylation subunit precursor. mdpi.com The reaction has been shown to be applicable to a range of substrates, affording the desired products in good yields. researchgate.net

For instance, the reaction of a substrate with a phenyl group on the cyclopropyl (B3062369) moiety can yield the corresponding 3-azabicyclo[3.1.0]hexane derivative with an 81% yield. researchgate.net Similarly, a substrate with an ester group on the cyclopropyl moiety can provide the product in 85% yield, albeit with a diastereomeric ratio of approximately 5:4. researchgate.net The diastereomeric ratio of the products can be determined by 1H NMR analysis of the crude reaction mixture. researchgate.net

This methodology offers a direct route to saturated aza[3.1.0]bicycle-containing fused bicyclic compounds, which have potential applications in the synthesis of bioactive molecules. mdpi.com The use of readily available starting materials and simple reaction conditions makes this an attractive approach for the construction of the 3-azabicyclo[3.1.0]hexane core structure. mdpi.com

Stereocontrol in the Synthesis of 6-Methoxy-3-azabicyclo[3.1.0]hexane and its Stereoisomers

The biological activity of 3-azabicyclo[3.1.0]hexane derivatives is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the stereoisomers produced is of paramount importance.

Enantioselective Synthesis via Chiral Catalysis

Chiral catalysis has proven to be a powerful tool for the enantioselective synthesis of 3-azabicyclo[3.1.0]hexane frameworks. researchgate.net Various transition-metal catalysts, in conjunction with chiral ligands, have been successfully employed to achieve high levels of enantioselectivity. bohrium.com

One approach involves the palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.net This method allows for the construction of chiral 3-azabicyclo[3.1.0]hexanes with the formation of three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters with excellent regio- and enantioselectivities. researchgate.net

Another strategy is the enantioselective one-pot synthesis from allyl carbonates and propargyl amines. doi.org This process involves an amine-catalyzed allylic substitution to form an N-allyl propargylamine (B41283) intermediate, which then undergoes an enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. The use of a chiral spiro bis(isoxazoline) ligand (SPRIX) is crucial for the high enantioselectivity of the cyclization, yielding the desired bicyclic products in up to 92% yield and 90% enantiomeric excess (ee). doi.org

Copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes has also been reported for the construction of chiral 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org A chiral Cu-(CH3CN)4BF4/Ph-Phosferrox complex was used to catalyze this reaction. beilstein-journals.org

Dirhodium(II) catalysts have also been utilized in the enantioselective cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, although achieving high enantioselectivity with acceptor carbenes can be challenging. nih.gov

Catalyst/Ligand SystemReaction TypeSubstratesKey Features
Pd(II)/Pd(IV) with (P,R,R)-i-Pr-SPRIXOxidative CyclizationN-allyl propargylaminesOne-pot synthesis, up to 92% yield and 90% ee. doi.org
Pd-catalystAsymmetric 5-exo-trig Cyclization/Cyclopropanation/Carbonylation1,6-EnynesForms three C-C bonds and two quaternary stereocenters. researchgate.net
Chiral Cu-(CH3CN)4BF4/Ph-Phosferrox1,3-Dipolar CycloadditionAzomethine ylides and cyclopropenesEnantioselective construction of the bicyclic core. beilstein-journals.org

Diastereoselective Control (e.g., cis/trans, exo/endo selectivity)

Controlling the diastereoselectivity in the synthesis of 3-azabicyclo[3.1.0]hexanes is crucial for obtaining specific isomers. The relative orientation of substituents on the bicyclic ring system can be directed by the choice of catalyst, reagents, and reaction conditions.

A significant achievement in this area is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. nih.govpku.edu.cn By carefully selecting the dirhodium(II) catalyst and subsequent hydrolysis conditions, it is possible to selectively form either the exo- or endo-isomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate with high levels of diastereoselectivity, often without the need for chromatographic purification. nih.govpku.edu.cn This method has been successfully scaled up to the gram scale. nih.gov

The diastereoselective synthesis of 3-azabicyclo[3.1.0]hexanes bearing different substituents on all positions of the cyclopropane ring has also been achieved through cascade reactions from acyclic precursors. rsc.org Furthermore, an intramolecular radical cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes, using a Cu(I)/secondary amine cooperative catalyst, enables the construction of bicyclo[3.1.0]hexane skeletons. d-nb.info This method can be adapted for asymmetric synthesis, providing access to enantioenriched bicyclo[3.1.0]hexanes with two vicinal all-carbon quaternary stereocenters. d-nb.info

MethodSubstratesSelectivityKey Features
Dirhodium(II)-catalyzed cyclopropanationN-Boc-2,5-dihydropyrrole, ethyl diazoacetateHigh exo or endo selectivityCatalyst and hydrolysis conditions control diastereoselectivity. nih.govpku.edu.cn
Cascade reactionAcyclic precursorsDiastereoselectiveForms highly substituted cyclopropane rings. rsc.org
Intramolecular radical cyclopropanationAlkenyl aldehydesDiastereoselective and can be enantioselectiveCreates vicinal all-carbon quaternary stereocenters. d-nb.info

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not prevalent in the provided search results, the general principles of chiral auxiliary-mediated synthesis are well-established and applicable. nih.govresearchgate.net For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, providing high stereocontrol, especially in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which can facilitate purification. nih.gov

In the context of 3-azabicyclo[3.1.0]hexane synthesis, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a cyclopropanation or a ring-closing reaction. For example, a chiral auxiliary attached to an allylic amine could direct the stereochemistry of an intramolecular cyclopropanation. The stereoselectivity would be induced by the steric and electronic properties of the auxiliary, which would favor one transition state over another.

Although direct applications to this compound were not found, the use of a chiral p-tolylsulfinyl group as a chiral auxiliary has been successfully employed in the synthesis of optically active 3-azabicyclo[3.1.0]hexane. researchgate.net

Synthesis of Specific Stereoisomers of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Derivatives

The stereochemical configuration of the 3-azabicyclo[3.1.0]hexane core profoundly influences its biological activity. Consequently, the development of synthetic routes to access specific stereoisomers of its derivatives, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, is of high importance. acs.orgnih.govnovartis.comfigshare.com

A concise synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, offering a significant improvement over previously known methods. acs.orgnih.govnovartis.comfigshare.com This approach allows for the selective preparation of either the pure cis or trans acid by simple adjustment of the reaction conditions. acs.orgnih.govnovartis.comfigshare.com The separation of the enantiomers can be achieved through classical resolution via diastereomeric salt formation or by utilizing chiral stationary phase chromatography. acs.orgnih.govnovartis.comfigshare.com Theoretical ab initio calculations have provided insight into the observed cis selectivity in the initial synthetic step. acs.orgnih.govnovartis.com

Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate represents a key strategy for constructing the 3-azabicyclo[3.1.0]hexane framework. nih.govacs.orgpku.edu.cn This method has been optimized to be highly stereoselective, enabling the formation of either the exo- or endo-isomers with high diastereoselectivity by carefully selecting the catalyst and hydrolysis conditions. nih.govacs.orgpku.edu.cn Notably, these reactions can be performed on a gram scale without the need for chromatographic purification, highlighting the practical utility of this approach for accessing valuable pharmaceutical intermediates. nih.govacs.org The use of low catalyst loadings (as low as 0.005 mol %) of specific dirhodium(II) catalysts, such as Rh2(esp)2, has proven effective, achieving good yields (up to 76%). nih.govacs.orgpku.edu.cn

The choice of catalyst plays a crucial role in directing the stereochemical outcome. For instance, different dirhodium catalysts can favor the formation of either the exo or endo cyclopropanation product. Subsequent hydrolysis conditions can then be tailored to isolate the desired carboxylic acid stereoisomer. nih.govpku.edu.cn

Table 1: Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylates

Starting Material Catalyst Product (Isomer) Diastereomeric Ratio (exo:endo) Yield (%) Reference
N-Boc-2,5-dihydropyrrole Rh2(OAc)4 Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate 4:1 66 nih.gov
N-Boc-2,5-dihydropyrrole Rh2(esp)2 Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate >99:1 76 nih.govacs.org
N-Tosyl-2,5-dihydropyrrole Rh2(OAc)4 Ethyl 3-tosyl-3-azabicyclo[3.1.0]hexane-6-carboxylate 1:1.5 58 nih.gov

Advanced Synthetic Techniques and Process Development

Modern synthetic methodologies are continuously being explored to enhance the efficiency, safety, and scalability of the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. nih.govbohrium.com Techniques such as continuous flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processes. pnu.ac.irresearchgate.netmdpi.com

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering benefits such as improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. researchgate.net The generation of diazo compounds, which are key intermediates in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives via cyclopropanation, can be performed efficiently and safely in flow reactors. nih.govacs.org This approach mitigates the risks associated with the accumulation of potentially explosive diazo compounds in large-scale batch reactions.

A continuous-flow photochemical approach has been successfully employed for the synthesis of 6-allyl-6-azabicyclo[3.1.0]hex-3-en-2-ol from 1-allylpyridinium bromide. mdpi.com Using a custom-built UV photochemical reactor with parallel quartz tubes, this process demonstrated reduced reaction times and continuous production, achieving a productivity of 129 mg per hour. mdpi.com Optimization of the residence time in the flow reactor was crucial for maximizing the conversion of the starting material to the desired product. mdpi.com This technology showcases the potential for the efficient and scalable production of functionalized 3-azabicyclo[3.1.0]hexane analogs. researchgate.net

Microwave-assisted organic synthesis has gained widespread acceptance as a method to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating. pnu.ac.ir This technique has been successfully applied to the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives. pnu.ac.ir

In a notable example, the reaction of arylidenemalononitriles with hydroxylamine (B1172632) hydrochloride in the presence of sodium hydroxide (B78521) under solvent-free microwave irradiation conditions afforded the desired 1-azabicyclo[3.1.0]hexane-3-enes in good to excellent yields. pnu.ac.ir The optimization of microwave power was found to be critical; both low and high power settings resulted in lower yields due to incomplete reaction or byproduct formation, respectively. pnu.ac.ir This method highlights the advantages of microwave-assisted synthesis, including short reaction times, high yields, and environmentally friendly solvent-free conditions. pnu.ac.ir

Table 2: Comparison of Synthetic Methods for Azabicyclo[3.1.0]hexane Derivatives

Technique Key Features Advantages Disadvantages Reference
Batch Synthesis Traditional flask-based reactions. Well-established, suitable for small-scale synthesis. Potential safety hazards with energetic reagents, scalability challenges, longer reaction times. nih.govrsc.org
Continuous Flow Reactions occur in a continuously flowing stream. Enhanced safety, improved heat/mass transfer, easy scale-up, automation potential. Requires specialized equipment, potential for clogging. researchgate.netmdpi.com
Microwave-Assisted Use of microwave irradiation for heating. Rapid reaction rates, higher yields, cleaner reactions, can be performed solvent-free. Scalability can be limited, potential for localized overheating. pnu.ac.ir

Functional Group Transformations on the Bicyclic Scaffold

The 3-azabicyclo[3.1.0]hexane core can be chemically modified at various positions, allowing for the synthesis of a diverse range of derivatives.

Selective Reduction of Carbonyl Groups

The selective reduction of carbonyl groups within the 3-azabicyclo[3.1.0]hexane system is a key transformation for creating structural diversity. For instance, the carbonyl groups of 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be selectively reduced to the corresponding amine, 3-benzyl-3-azabicyclo[3.1.0]hexane, using complex aluminum hydride reducing agents. google.com Preferred reagents for this transformation include lithium aluminum hydride, sodium bis-(2-methoxyethoxy)-aluminum dihydride, and sodium aluminum diethyl dihydride. google.com This reduction is a critical step in the synthesis of compounds like 2-carboxy-3-azabicyclo[3.1.0]hexane. google.com

Furthermore, the reduction of carbonyl groups in derivatives such as 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved with reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding pyrrolidine (B122466) derivative. nih.govrsc.org Notably, these reduction conditions are often mild enough to preserve the strained cyclopropane ring. nih.govrsc.org

Starting MaterialReducing AgentProductReference
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dioneComplex aluminum hydride (e.g., LiAlH4)3-Benzyl-3-azabicyclo[3.1.0]hexane google.com
3-Benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dioneLiAlH43-Benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane nih.govrsc.org

Nucleophilic Substitution Reactions

The 3-azabicyclo[3.1.0]hexane moiety can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. For example, exo-6-amino-3-(tert-butoxycarbonylaza)bicyclo[3.1.0]hexane can react with nitropolychlorobutadienes through nucleophilic substitution of a chloro group. beilstein-journals.org This reactivity has been utilized to synthesize complex heterocyclic systems. beilstein-journals.org Similarly, N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine undergoes nucleophilic substitution at an imidoyl chloride to form novel amidine derivatives. beilstein-journals.org

C-H Functionalization and Arylation

Direct C-H functionalization of the 3-azabicyclo[3.1.0]hexane core represents a powerful strategy for late-stage modification and the rapid generation of analogs. thieme-connect.com Palladium-catalyzed transannular C-H arylation has been successfully applied to the 3-azabicyclo[3.1.0]hexane scaffold. nih.gov This method allows for the introduction of a wide range of aryl and heteroaryl groups onto the bicyclic core, providing access to three-dimensional fragments with desirable physicochemical properties for drug discovery. thieme-connect.comthieme-connect.com The reaction often proceeds with high regioselectivity, targeting the C-H bonds of the cyclopropane ring. nih.gov The use of a directing group, which can be later removed, facilitates this selective functionalization. nih.gov

Enantioselective C-H functionalization of cyclopropanes within the 3-azabicyclo[3.1.0]hexane system has also been achieved using palladium catalysis with specific chiral ligands. acs.org This approach enables the synthesis of densely substituted and stereochemically complex pyrrolidines. acs.org Furthermore, rhodium-catalyzed C-H activation has been employed for the enantioselective synthesis of disubstituted cis-cyclopropanes, which are precursors to 3-azabicyclo[3.1.0]hexanes. acs.org

Introduction and Transformations of the Methoxy (B1213986) Group at C-6 Position

The introduction of a methoxy group at the C-6 position of the 3-azabicyclo[3.1.0]hexane ring system is a key step in the synthesis of specific derivatives. For example, 6-(methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a known derivative. The synthesis of such compounds can involve the protection of a hydroxymethyl group at the C-6 position, for instance as a tetrahydropyranyl (THP) ether, followed by other transformations on the bicyclic scaffold. google.com

Formation of Spirocyclic and Fused Ring Systems

The 3-azabicyclo[3.1.0]hexane moiety serves as a versatile building block for the construction of more complex spirocyclic and fused ring systems. beilstein-journals.org

One common method involves the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes. beilstein-journals.orgnih.gov This approach has been used to synthesize bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes with high diastereoselectivity. beilstein-journals.orgnih.gov For instance, the reaction of a stable azomethine ylide with various cyclopropenes affords the corresponding bis-spirocyclic cycloadducts in moderate to good yields. beilstein-journals.orgnih.gov This strategy has also been applied to create spiro-fused oxindole (B195798) derivatives with potential antitumor activity. nih.gov

Furthermore, base-promoted intramolecular addition of alkenes has been developed to access conformationally restricted and highly substituted aza[3.1.0]bicycles. mdpi.com This method provides a pathway to spirocyclic systems containing the 3-azabicyclo[3.1.0]hexane scaffold. mdpi.com The reaction of 2-(2′-ketoalkyl)-1,3-indandiones with (1-azidovinyl)benzenes under transition-metal-free conditions also leads to the diastereoselective formation of complex, multiring, spirocyclic, and 1,3-dicarbonyl fused 5-phenyl-1-azabicyclo[3.1.0]hexanes. acs.org

Reaction TypeReactantsProduct TypeReference
1,3-Dipolar CycloadditionAzomethine Ylide + CyclopropeneBis-spirocyclic 3-azabicyclo[3.1.0]hexanes beilstein-journals.orgnih.gov
Base-Promoted Intramolecular AdditionAlkenyl-substituted cyclopropanecarboxamidesSpirocyclic aza[3.1.0]bicycles mdpi.com
Intermolecular Reaction2-(2′-Ketoalkyl)-1,3-indandiones + (1-Azidovinyl)benzenesSpirocyclic 1,3-dicarbonyl fused 5-phenyl-1-azabicyclo[3.1.0]hexanes acs.org

Stability and Reactivity Considerations of the Azabicyclo[3.1.0]hexane Ring System

The 3-azabicyclo[3.1.0]hexane ring system is a strained structure, which influences its stability and reactivity. The fusion of a cyclopropane ring to a pyrrolidine ring creates inherent ring strain, making the C-C bonds of the cyclopropane ring susceptible to cleavage under certain conditions. However, many chemical transformations can be carried out while preserving the bicyclic core. nih.govrsc.org

The reactivity of the 3-azabicyclo[3.1.0]hexane system is also influenced by the substituents on the ring. The nitrogen atom at the 3-position can be protected with various groups, such as benzyl (B1604629) or tert-butoxycarbonyl (Boc), to modulate its reactivity and to direct reactions to other parts of the molecule. google.combeilstein-journals.org The conformational rigidity of the bicyclic system can lead to high stereoselectivity in reactions at adjacent positions. acs.org For example, the capture of bicyclic N-acyliminium ion intermediates by nucleophiles often proceeds with high diastereoselectivity to afford 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones. acs.org

Role As a Key Synthetic Intermediate in Organic Synthesis

Precursor for Complex Nitrogen-Containing Heterocycles

The strained 3-azabicyclo[3.1.0]hexane skeleton is a versatile precursor for a variety of more complex nitrogen-containing heterocycles. The inherent ring strain of the fused bicyclic system can be strategically exploited to induce ring-opening reactions, leading to highly functionalized and stereochemically defined pyrrolidine (B122466) derivatives. The presence of the 6-methoxy group can influence the regioselectivity of these transformations.

Ring expansion of 1-azabicyclo[n.1.0]alkanes, such as derivatives of 3-azabicyclo[3.1.0]hexane, serves as a powerful method for the synthesis of larger N-heterocycles like piperidines. arkat-usa.orgresearchgate.net The process often involves the formation of an intermediate bicyclic aziridinium (B1262131) salt, which subsequently undergoes nucleophilic attack. researchgate.net The site of nucleophilic attack, and thus the final product, can be controlled by the substitution pattern on the bicyclic core. researchgate.net

Furthermore, the 3-azabicyclo[3.1.0]hexane framework can be accessed through various synthetic strategies, including intramolecular cyclopropanation of N-allylamino acid derivatives and intermolecular cycloaddition reactions. rsc.org These methods provide a foundation for generating a library of substituted bicyclic compounds that can then be converted into a diverse array of complex heterocyclic structures.

A notable application is the enantioselective C-H functionalization of the cyclopropane (B1198618) ring within the 3-azabicyclo[3.1.0]hexane system. This allows for the introduction of various substituents, and the resulting ketimine products can react with a range of nucleophiles in one-pot processes to yield densely substituted pyrrolidines. acs.orgresearchgate.net

Reaction Type Precursor Reagents Product Significance
Ring Expansion2-substituted pyrrolidinesN/APiperidinesAccess to larger, N-heterocyclic scaffolds. arkat-usa.orgresearchgate.net
C-H Functionalization3-azabicyclo[3.1.0]hexanePd(0) catalyst, trifluoroacetimidoyl chlorides, nucleophilesDensely substituted pyrrolidinesModular construction of highly functionalized pyrrolidines. acs.orgresearchgate.net
CycloadditionCyclopropenes, azomethine ylidesN/ASpiro-fused 3-azabicyclo[3.1.0]hexanesAccess to complex spirocyclic architectures. beilstein-journals.org

Utility in the Synthesis of Pharmaceutical Building Blocks and Scaffolds

The 3-azabicyclo[3.1.0]hexane motif is a key structural feature in a wide array of biologically active compounds, making it a crucial building block in pharmaceutical and medicinal chemistry. nih.gov Its rigid structure can lead to enhanced binding affinity and metabolic stability of drug candidates. The 6-methoxy derivative, in particular, offers a handle for further functionalization, for instance, conversion of the methoxy (B1213986) group to a hydroxyl or keto group, allowing for the generation of a diverse range of analogues.

The bicyclo[3.1.0]hexane scaffold is prevalent in numerous natural products and synthetic bioactive compounds. rsc.org Its incorporation into drug candidates is often driven by the desire to explore novel chemical space and to develop compounds with improved pharmacological profiles. The synthesis of this scaffold can be challenging due to its high ring strain, but various methods, including intramolecular cyclizations and intermolecular (3+2) annulation processes, have been developed. rsc.orgrsc.org

Derivatives of 3-azabicyclo[3.1.0]hexane are found in compounds targeting a range of biological targets. For example, they are present in potent μ opioid receptor antagonists, ketohexokinase (KHK) inhibitors, and muscarinic receptor antagonists. rsc.orgnih.gov The development of practical and scalable syntheses for these heterocyclic intermediates is therefore of significant importance. researchgate.net Patents have been filed for various derivatives, highlighting their commercial relevance in drug discovery. google.comgoogle.comgoogle.com.na

Target Class Significance of Scaffold Example Application
Opioid ReceptorsProvides a rigid framework for precise positioning of pharmacophores.Development of antagonists for conditions like pruritus. rsc.orgnih.gov
KinasesThe bicyclo[3.1.0]hexane template can mimic the furanose ring of nucleosides, leading to increased enzymatic stability. nih.govDesign of carbocyclic nucleoside analogues as antiviral agents. nih.gov
Various ReceptorsThe conformationally restricted nature of the scaffold can enhance selectivity and potency.Synthesis of antagonists for thromboxane (B8750289) and muscarinic receptors. rsc.orgnih.govacs.org

Application in the Construction of Conformationally Restricted Ring Systems

A primary advantage of the 3-azabicyclo[3.1.0]hexane scaffold is the conformational restriction it imposes on the molecule. This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity. The bicyclo[3.1.0]hexane system can lock the embedded five-membered ring into specific conformations that can mimic the bioactive conformations of more flexible molecules. nih.gov

The 3-azabicyclo[3.1.0]hexyl ring system is considered a conformationally constrained bioisostere for the more flexible piperidine (B6355638) motif. rsc.orgnih.gov This allows medicinal chemists to replace a piperidine ring in a drug candidate with a 3-azabicyclo[3.1.0]hexane moiety to investigate the impact of conformational restriction on biological activity. This strategy has been successfully employed in the development of various therapeutic agents. rsc.orgnih.gov

The synthesis of these conformationally restricted systems is a key area of research. Methods such as the photochemical decomposition of pyrazolines have been developed to access substituted 3-azabicyclo[3.1.0]hexanes. rsc.orgnih.gov These synthetic advancements provide access to a wider range of these valuable building blocks for use in drug discovery and development.

Scaffold Feature Advantage in Drug Design Example of Application
Conformational RigidityReduces entropic penalty upon binding, potentially increasing potency and selectivity.Mimicking the bioactive conformation of flexible ligands. nih.gov
BioisosterismActs as a constrained isostere for more flexible rings like piperidine.Improving the pharmacological profile of drug candidates. rsc.orgnih.gov
Fused Ring SystemProvides a unique three-dimensional shape to explore new chemical space.Development of novel therapeutic agents with improved properties. rsc.org

Characterization Methodologies for 6 Methoxy 3 Azabicyclo 3.1.0 Hexane and Derivatives

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, HRMS)

Spectroscopic methods are fundamental tools for elucidating the intricate molecular architecture of 3-azabicyclo[3.1.0]hexane derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are particularly indispensable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra are utilized to identify the connectivity of atoms and the relative stereochemistry of the substituents. For instance, in the analysis of various 3-azabicyclo[3.1.0]hexane derivatives, the constitution of the compounds is routinely established by analyzing their ¹H and ¹³C NMR spectra. beilstein-journals.orgmdpi.com Specific chemical shifts and coupling constants observed in the NMR spectra can confirm the presence of the bicyclic core and the positions of various functional groups. nih.govasianpubs.org For example, the ¹H NMR spectrum of methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride shows characteristic signals that confirm its bicyclic structure. Careful examination of ¹H NMR data has been used to reveal reaction intermediates and understand reaction pathways in the synthesis of these compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the synthesized compounds. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. HRMS data is consistently reported in the characterization of novel 3-azabicyclo[3.1.0]hexane derivatives, serving as a crucial piece of evidence for their successful synthesis. nih.govrsc.org

The following table provides an example of the kind of data obtained from these spectroscopic techniques for a derivative of 3-azabicyclo[3.1.0]hexane.

Table 1: Spectroscopic Data for a Representative 3-Azabicyclo[3.1.0]hexane Derivative

TechniqueObserved Data for Methyl 1-(2-Nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate (4g) nih.gov
¹H NMR (400 MHz, CDCl₃)δ (ppm) 8.17 (d, J = 8.0 Hz, 1H), 7.82–7.69 (comp, 3H), 3.74 (d, J = 16.0 Hz, 1H), 3.72 (s, 3H), 3.03 (d, J = 16.0 Hz, 1H), 2.80 (bs, 1H)
¹³C NMR (100 MHz, CDCl₃)δ (ppm) 172.45, 167.54, 147.73, 134.48, 132.16, 131.91, 126.02, 124.91, 78.89, 54.07, 46.53, 34.99
HRMS (ESI)Calculated for C₁₂H₁₁N₂O₆ [M+H]⁺: 279.0612; Found: 279.0611

Chromatographic Techniques for Separation and Purity Determination (e.g., Chiral HPLC, Silica (B1680970) Gel Chromatography)

Chromatographic methods are essential for the separation of 3-azabicyclo[3.1.0]hexane derivatives from reaction mixtures and for the determination of their purity, including the separation of stereoisomers.

Silica Gel Chromatography is a widely used technique for the purification of these compounds on both small and large scales. rsc.orgresearchgate.netacs.org The major diastereoisomers of 3-azabicyclo[3.1.0]hexane derivatives can often be effectively isolated by chromatography on silica gel. rsc.org This method is also used to remove impurities and unreacted starting materials, ensuring the high purity of the final product. asianpubs.orgrsc.org Researchers frequently report the use of silica gel column chromatography with various solvent systems, such as ethyl acetate/petroleum ether or methanol (B129727)/chloroform, to achieve purification. asianpubs.orgresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating enantiomers, which are non-superimposable mirror images of each other. csfarmacie.czchiralpedia.com This is particularly important in pharmaceutical research, where different enantiomers can have distinct biological activities. csfarmacie.cz Chiral HPLC, utilizing chiral stationary phases (CSPs), allows for the direct separation and quantification of the enantiomeric excess (ee) of chiral 3-azabicyclo[3.1.0]hexane derivatives. rsc.orgbeilstein-journals.orgscas.co.jp The choice of the chiral column and the mobile phase composition, often a mixture of hexane (B92381) and an alcohol like isopropanol, is critical for achieving successful separation. rsc.orgcsfarmacie.cz

The following table illustrates the application of chiral HPLC in determining the enantiomeric excess of a synthesized 3-azabicyclo[3.1.0]hexane derivative.

Table 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

CompoundChiral HPLC Conditions rsc.orgEnantiomeric Excess (ee) rsc.org
Methyl (1S,2R,4S,5R,6R)-6-(diethylcarbamoyl)-4,6-diphenyl-3-azabicyclo[3.1.0]hexane-2-carboxylatePhenomenex chiral INA column, hexanes: 2-propanol= 85:15, 1.0 mL/min, 210 nm>99% ee

X-ray Crystallography for Stereochemical Assignment

X-ray Crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, revealing the precise spatial arrangement of every atom.

The structures of several 3-azabicyclo[3.1.0]hexane derivatives have been unequivocally verified by X-ray crystal analysis. beilstein-journals.orgmdpi.combeilstein-archives.orgnih.gov This technique is often used to confirm the stereochemical assignments made based on NMR data or to determine the absolute configuration of a chiral molecule, sometimes by co-crystallizing it with a known chiral auxiliary. google.com For instance, the structure of a bis-spiro 3-azabicyclo[3.1.0]hexane was verified by X-ray analysis, and the absolute configuration of (1S, 5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane was confirmed through a single crystal X-ray structure of its (S)-(+)-mandelic acid salt. beilstein-journals.orggoogle.com The stereochemistry of various bicyclic products resulting from synthetic reactions has been firmly established by determining their X-ray structures. acs.org

The following table summarizes compounds in the 3-azabicyclo[3.1.0]hexane family whose structures have been confirmed by X-ray crystallography.

Table 3: Examples of 3-Azabicyclo[3.1.0]hexane Derivatives Characterized by X-ray Crystallography

Compound/Derivative ClassSignificance of X-ray AnalysisReference
Bis-spiro 3-azabicyclo[3.1.0]hexaneVerified the structure of the cycloadduct. beilstein-journals.orgnih.gov
Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindolesUnequivocally verified the structures of both diastereomers. mdpi.com
(1S, 5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexaneConfirmed the assignment of the absolute configuration. google.com
Alkenylbicyclo[3.1.0]hexanesEstablished the stereochemistry of the bicyclic products. acs.org

Future Prospects and Research Directions in 6 Methoxy 3 Azabicyclo 3.1.0 Hexane Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

While methods for constructing the 3-azabicyclo[3.1.0]hexane core exist, future research will undoubtedly focus on developing more efficient, sustainable, and scalable routes to derivatives like 6-Methoxy-3-azabicyclo[3.1.0]hexane. Significant progress has been made in the synthesis of the parent scaffold using both transition-metal-catalyzed and metal-free approaches, which provide a foundation for future work. nih.govbohrium.com

Key areas for development include:

Low-Loading Catalysis: Recent studies have shown that dirhodium(II) catalysts can be effective for cyclopropanation reactions at loadings as low as 0.005 mol%, a significant improvement over traditional methods. acs.org Future work should aim to adapt these ultra-efficient catalytic systems for the stereoselective synthesis of 6-substituted analogs, including the methoxy (B1213986) variant.

Sustainable Catalysts: There is a growing need for more environmentally friendly synthetic methodologies. bohrium.com Research should focus on replacing expensive and toxic heavy metals with earth-abundant and less toxic alternatives like copper or silver. researchgate.net Moreover, expanding the scope of metal-free reactions, such as those mediated by iodine or initiated by light (photocatalysis), represents a major step towards green chemistry. bohrium.com

Atom Economy and Process Streamlining: One-pot or "telescoped" sequences, where multiple reaction steps are performed in a single vessel without intermediate purification, are highly desirable for industrial applications. acs.org Developing such processes for this compound would significantly reduce waste, cost, and manufacturing time. Strategies like the silver(I)-catalyzed oxidative cyclopropanation of 1,6-enynes, which forms multiple bonds in one step, exemplify this approach. researchgate.net

Synthetic StrategyCatalyst/Reagent ExampleKey Advantages for Future DevelopmentRelevant Findings
Transition-Metal Catalysis Dirhodium(II) complexes, Palladium(0) catalysts, Silver(I) saltsHigh efficiency, stereocontrol, potential for very low catalyst loadings.Dirhodium(II) catalysts enable cyclopropanation with just 0.005 mol% loading. acs.org Silver(I) catalysis allows for highly atom-economical one-step synthesis from 1,6-enynes. researchgate.net
Metal-Free Catalysis Iodine-mediated reactions, PhotocatalysisAvoids transition metal contamination, often uses milder conditions.Photoinduced oxidative cyclopropanation offers a wide substrate scope under mild conditions. bohrium.com
Process Intensification Telescoped SequencesReduces waste and purification steps, suitable for gram-scale synthesis.Telescoped conditions have been developed for gram-scale synthesis of related isomers without chromatography. acs.org

Exploration of Novel Catalytic Transformations

Beyond its synthesis, this compound is a platform for further chemical exploration. Its rigid structure and functional groups can be exploited in novel catalytic transformations to generate more complex molecules. A promising frontier is the selective functionalization of carbon-hydrogen (C–H) bonds, a strategy that offers a direct route to new derivatives by avoiding the need for pre-functionalized starting materials. acs.org

Future research directions include:

Transannular C–H Functionalization: The unique geometry of the bicyclic system could allow for remote, transannular C–H functionalization. Palladium catalysis has been successfully used for the C(sp³)–H arylation of related 3-azabicyclo[3.1.0]hexane motifs. acs.org Investigating similar transformations on the 6-methoxy derivative could yield novel compounds with unique substitution patterns that are otherwise difficult to access.

Directing Group Strategies: The nitrogen atom and the 6-methoxy group can potentially act as directing groups to control the regioselectivity of C–H activation reactions. This would enable the precise installation of new functional groups at specific positions on the scaffold, a powerful tool for structure-activity relationship (SAR) studies in drug discovery.

Catalytic Ring-Opening/Rearrangement: The strained cyclopropane (B1198618) ring is susceptible to catalytic ring-opening. Exploring reactions that selectively open the three-membered ring to form functionalized pyrrolidines or other heterocyclic systems would be a valuable strategy for increasing molecular complexity.

Transformation TypePotential CatalystTarget Site on ScaffoldDesired Outcome
C(sp³)–H Arylation Palladium complexesC-2, C-4 (transannular)Direct installation of aryl groups to build complexity.
Directed C–H Activation Ruthenium, Rhodium, IridiumPositions proximal to N-3 or C-6Precise, regioselective functionalization guided by existing atoms.
Catalytic Ring-Opening Transition Metals (e.g., Rh, Pd)Cyclopropane C-C bondsAccess to functionalized monocyclic pyrrolidine (B122466) derivatives.

Advanced Derivatization Strategies for Enhanced Structural Diversity

To fully exploit the potential of this compound as a synthetic building block, advanced strategies are needed to generate libraries of diverse analogs. Diversity-Oriented Synthesis (DOS) is a powerful approach for creating collections of structurally varied small molecules from a common starting material. frontiersin.orgresearchgate.net

Key strategies for future exploration:

N-3 Position Functionalization: The secondary amine at the N-3 position is a prime handle for derivatization. A wide range of substituents can be introduced via N-alkylation, N-arylation, acylation, or sulfonylation to explore the chemical space around the core scaffold.

C-6 Position Modification: While the methoxy group is a defining feature, its modification offers another vector for diversification. O-demethylation would yield the corresponding 6-hydroxy derivative, which could then be subjected to a host of reactions (e.g., etherification, esterification) to install new functional groups.

Modular Assembly: Developing modular synthetic routes where different fragments can be easily combined would accelerate the creation of compound libraries. A photocatalyzed radical-polar crossover bicyclization has been shown to enable the modular synthesis of various saturated bicyclic amines, highlighting a potential strategy for building diversity from the ground up. researchgate.netnih.gov

PositionDerivatization ReactionReagents/ConditionsPurpose
N-3 (Amine) N-Alkylation / N-ArylationAlkyl/Aryl halides, Buchwald-Hartwig or Ullmann coupling conditionsIntroduce a wide variety of substituents to probe structure-activity relationships.
N-3 (Amine) Acylation / SulfonylationAcyl/Sulfonyl chloridesModify electronic properties and hydrogen bonding capabilities.
C-6 (Methoxy) O-DemethylationLewis acids (e.g., BBr₃)Unmask a hydroxyl group for further functionalization.
C-6 (Resulting Hydroxyl) Etherification / EsterificationAlkyl halides (Williamson ether synthesis), Acyl chloridesIntroduce new functional groups at the 6-position to enhance structural diversity.

Computational Design of Novel Azabicyclo[3.1.0]hexane Analogs with Desired Synthetic Profiles

In silico methods are indispensable in modern chemical research for accelerating the design and discovery process. Computational chemistry can guide the development of new synthetic targets and predict their properties before committing to resource-intensive laboratory work.

Future applications of computational design in this area include:

Structure-Guided Design: As demonstrated with related nucleoside analogs, molecular modeling and receptor docking can guide the design of new compounds with high affinity and selectivity for specific biological targets. nih.gov This approach can be used to design novel this compound derivatives with optimized biological profiles.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to study reaction mechanisms, transition states, and stereoselectivity. beilstein-journals.org This knowledge can be used to optimize existing synthetic routes and to predict the feasibility of new, untested transformations, thereby guiding experimental efforts toward the most promising pathways.

Designing for Synthetic Accessibility: Computational tools can be used to design novel analogs not just for their biological or physical properties, but also for their synthetic tractability. By analyzing potential retro-synthetic disconnections and predicting the reactivity of key intermediates, chemists can prioritize targets that are more likely to be successfully synthesized. This involves designing molecules that are conformationally predisposed to undergo a desired cyclization or other key reaction. acs.org

Computational MethodApplicationObjective
Molecular Docking / Homology Modeling Structure-Guided Drug DesignDesign new analogs of this compound that bind effectively to a target protein. nih.gov
Density Functional Theory (DFT) Reaction Pathway AnalysisElucidate reaction mechanisms, predict transition state energies, and understand the origins of stereoselectivity in synthetic routes. beilstein-journals.org
Quantum Mechanics (QM) Reactivity PredictionCalculate electronic properties to predict sites of reactivity for C-H activation or other functionalization reactions.
Retrosynthetic Analysis Software Synthetic Route PlanningIdentify and evaluate potential synthetic pathways for novel, computationally designed analogs.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)DiastereoselectivityReference
Pd-catalyzed cycloprop.Pd(OAc)₂70–958:1 to 20:1
Enyne cyclizationRu or Pd60–85Moderate
Ca-catalyzed cascadeCa(OTf)₂75–90>20:1

How can researchers characterize the stereochemistry of bicyclic intermediates?

Basic
Stereochemical analysis requires a combination of:

  • X-ray crystallography : Resolves absolute configurations (e.g., cis-fused rings in 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR distinguish exo/endo isomers via coupling constants and chemical shifts .
  • Computational modeling : Density Functional Theory (DFT) predicts energy-minimized conformers and validates experimental data .

Advanced
For ambiguous cases, variable-temperature NMR or NOESY experiments can resolve dynamic stereochemical equilibria. High-resolution mass spectrometry (HRMS) further confirms molecular integrity .

What biological activities have been reported for 3-azabicyclo[3.1.0]hexane derivatives?

Q. Basic

  • Antimicrobial : Trovafloxacin, a fluoroquinolone with a 3-azabicyclo[3.1.0]hexane core, inhibits bacterial DNA gyrase .
  • Anticancer : Derivatives show cytotoxicity via topoisomerase inhibition .
  • Neuropharmacology : 1-Aryl-6-alkoxyalkyl analogs act as triple reuptake inhibitors (SERT, NET, DAT) with >30% oral bioavailability in rats .

Q. Table 2: Biological Activities

ActivityCompound ExampleMechanismReference
AntimicrobialTrovafloxacinDNA gyrase inhibition
Anticancer6-Methoxy derivativesTopoisomerase inhibition
Neuropharmacological1-Aryl-6-alkoxyalkyl analogsMonoamine transporter blockade

How can diastereoselectivity challenges in cyclopropanation be resolved?

Advanced
Diastereoselectivity depends on:

  • Catalyst choice : Pd catalysts favor exo selectivity, while Ca salts enhance endo products .
  • Substrate preorganization : Rigid alkenes (e.g., allenenes) reduce conformational flexibility, improving selectivity .
  • Temperature control : Lower temperatures (e.g., −20°C) stabilize transition states, increasing selectivity ratios .

Example : Pd(0)-catalyzed cyclopropanation of allenenes yields 3-azabicyclo[3.1.0]hexanes with 8:1 to 20:1 dr .

How should researchers address contradictions in structure-activity relationship (SAR) studies?

Advanced
Contradictions often arise from:

  • Substituent positioning : Methoxy groups at C6 enhance antimicrobial activity but reduce CNS penetration .
  • Stereoelectronic effects : Exo vs. endo isomers exhibit divergent binding affinities (e.g., 10-fold difference in SERT inhibition) .

Q. Resolution strategy :

Systematic analog synthesis : Vary substituents (e.g., 6-amino vs. 6-methoxy) .

Molecular docking : Identify key interactions (e.g., hydrogen bonding with gyrase Arg122) .

What computational tools predict reactivity and regioselectivity in functionalization?

Q. Advanced

  • DFT calculations : Model transition states to predict regioselectivity in nucleophilic substitutions (e.g., N-alkylation vs. O-alkylation) .
  • Molecular dynamics (MD) : Simulate solvent effects on cyclopropanation pathways .
  • Machine learning : Train models on reaction databases to recommend optimal conditions (e.g., solvent, catalyst) .

Example : DFT-guided optimization of Pd-catalyzed reactions reduced side products by 40% .

What are the limitations of current synthetic methodologies?

Q. Advanced

  • Functional group incompatibility : Cross-coupling of bromoaryl derivatives with 3-azabicyclo[3.1.0]hexane amines often fails due to steric hindrance .
  • Scale-up challenges : Pd-catalyzed methods require expensive ligands and inert conditions, limiting industrial adoption .

Q. Innovative solutions :

  • Flow chemistry : Enhances heat/mass transfer for large-scale syntheses .
  • Earth-abundant catalysts : Fe or Ni catalysts reduce costs .

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